D-Arabinopyranosyl thiosemicarbazide
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Overview
Description
D-Arabinopyranosyl thiosemicarbazide is a compound that has garnered significant attention in the scientific community due to its diverse biological activities. This compound is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable subject for research in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinopyranosyl thiosemicarbazide typically involves the reaction of D-arabinopyranose with thiosemicarbazide. This reaction is facilitated by the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: D-Arabinopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazone derivatives.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
D-Arabinopyranosyl thiosemicarbazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Arabinopyranosyl thiosemicarbazide involves its interaction with various molecular targets. The thiosemicarbazide moiety can chelate metal ions, which is crucial for its biological activity. For instance, in cancer cells, the compound can inhibit enzymes like carbonic anhydrase, leading to disrupted cellular processes and apoptosis . Additionally, the compound can interact with DNA, causing damage and inhibiting replication .
Comparison with Similar Compounds
D-Arabinopyranosyl thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
Thiosemicarbazone: Known for its anticancer and antimicrobial properties.
1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including anti-inflammatory and anticancer effects.
Thiosemicarbazone indole-based derivatives: These compounds have shown significant anticancer activity.
Uniqueness: this compound stands out due to its unique sugar moiety, which enhances its solubility and bioavailability. This structural feature also allows for specific interactions with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
[[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPYSHFPHKLJM-ZRMNMSDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)NNC(=S)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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